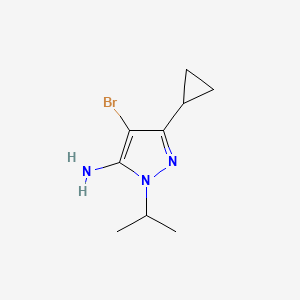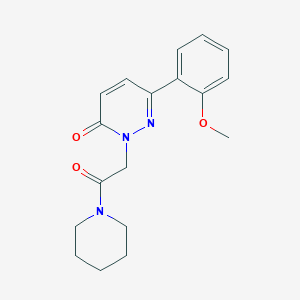
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H23N5O3S and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nonaqueous Capillary Electrophoresis
Researchers developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds similar to the specified chemical structure. This method, promising for quality control, employed a buffer of 50 mM Tris and 50 mM methanesulfonic acid in methanol, optimizing the separation of analytes through factors like electrolyte concentration and applied voltage (Ye et al., 2012).
Anti-angiogenic and DNA Cleavage Studies
A study on novel derivatives related to the specified chemical compound evaluated their efficacy in inhibiting in vivo angiogenesis and their ability to cleave DNA. These piperidine analogues showed significant anti-angiogenic activity and differential DNA binding/cleavage capabilities, suggesting potential anticancer applications by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Multifunctional Antioxidants for Age-Related Diseases
Compounds structurally related to the specified molecule were synthesized and evaluated for their potential in treating age-related diseases like cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds exhibited properties such as free radical scavenging and metal ion chelation, offering protection against cell viability decrease and oxidative stress in various human cell lines (Jin et al., 2010).
Antimicrobial and Antitubercular Activities
Synthesis of a series of compounds, including those resembling the targeted chemical structure, showed promising results in antimicrobial activity against bacterial and fungal strains and in vitro antituberculosis activity against Mycobacterium tuberculosis. This research indicates the potential for developing antibacterial and antituberculosis compounds based on the chemical structure of the specified compound (Chandrashekaraiah et al., 2014).
Histone Deacetylase Inhibitor for Cancer Therapy
A compound related to "N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide" named MGCD0103 was identified as a selective small molecule histone deacetylase (HDAC) inhibitor. It showed promising results in blocking cancer cell proliferation and inducing apoptosis, making it a candidate for anticancer drug development (Zhou et al., 2008).
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3S/c1-18(2)13-4-7-15-12(17-13)10-16-14(20)11-5-8-19(9-6-11)23(3,21)22/h4,7,11H,5-6,8-10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANSISPFZJMWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2698274.png)
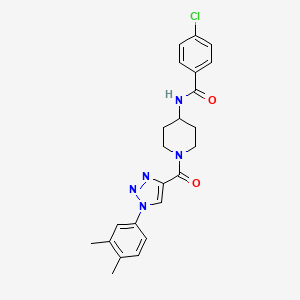
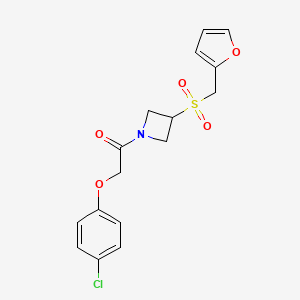

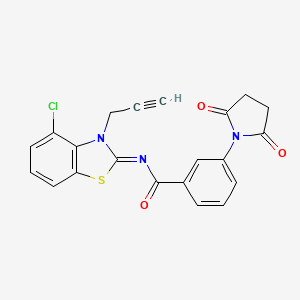
![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)propanamide](/img/structure/B2698287.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2698288.png)


![4-[(3-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2698291.png)

![(2E)-1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2698295.png)
